molecular formula C22H21NO6S B2897331 (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate CAS No. 313471-18-0

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

Cat. No.: B2897331
CAS No.: 313471-18-0
M. Wt: 427.47
InChI Key: WUNTXRZTTOWDFR-UHFFFAOYSA-N
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Description

The compound "(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate" features a fused cyclopentane-chromene (cyclopenta[c]chromen) core with a 4-oxo functional group. Attached to the chromen system is a 3-[(4-methylphenyl)sulfonylamino]propanoate ester.

  • Structural Features: Cyclopenta[c]chromen core: A bicyclic system with a five-membered cyclopentane ring fused to a chromene (benzopyran) structure. Sulfonamide-ester moiety: The 4-methylphenyl sulfonylamino group is characteristic of sulfonamides, which are often associated with antimicrobial or enzyme-inhibitory activity. The propanoate ester may enhance solubility or serve as a prodrug moiety.

Properties

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6S/c1-14-5-8-16(9-6-14)30(26,27)23-12-11-21(24)28-15-7-10-18-17-3-2-4-19(17)22(25)29-20(18)13-15/h5-10,13,23H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNTXRZTTOWDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate is a synthetic derivative of cyclopenta[c]chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of the compound can be represented by the following details:

PropertyDescription
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₁O₅S
Molecular Weight 358.41 g/mol
Canonical SMILES CCCCCCC(C(=O)O)C(=O)C1=CC2=C(C=C1)C(=O)C=C2C(=O)O
InChI Key [InChI Key not provided in sources]

Anticancer Activity

Recent studies have indicated that derivatives of cyclopenta[c]chromene exhibit significant anticancer properties. For instance, related compounds have demonstrated potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Case Study: MCF-7 Cell Line
    • A related compound showed an IC₅₀ value of 9.54 μM against MCF-7 cells, indicating a promising anticancer potential .
    • Another study reported that certain coumarin derivatives exhibited IC₅₀ values as low as 0.47 μM against the same cell line .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

  • Kallikrein Inhibition
    • BindingDB reports an EC₅₀ value greater than 69.5 μM for inhibition against human Kallikrein-7, suggesting moderate inhibitory activity .
  • Cyclooxygenase and Lipoxygenase Inhibition
    • Similar compounds have shown moderate inhibition of COX-2 and lipoxygenases (LOX), which are critical in inflammatory processes .

Antioxidant Activity

Cyclopenta[c]chromenes are known for their antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress within cells. Research indicates that these compounds can scavenge free radicals effectively.

The biological activity of this compound is likely mediated through multiple pathways:

  • Apoptosis Induction
    • The compound may activate intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cell Cycle Arrest
    • It has been suggested that such compounds can induce cell cycle arrest at various phases, particularly G1 and G2/M phases.
  • Modulation of Signaling Pathways
    • The interaction with specific signaling pathways involved in cell growth and survival (e.g., PI3K/Akt and MAPK pathways) could underlie its anticancer effects.

Comparison with Similar Compounds

Structural Analogs in Chromenone Derivatives

describes four chromenone-based compounds (1–4) with diverse substituents, providing a basis for comparison:

Compound ID Core Structure Substituents Potential Applications Reference
Target Cyclopenta[c]chromen-4-one 3-[(4-methylphenyl)sulfonylamino]propanoate Hypothesized: Drug design N/A
1 Chromen-4-one 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide Optical/electronic materials
2 Chromen-4-one 5-[(4-oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-2-sulfido-1,3,2-diazaphosphinane Catalysis or sensors
3 Chromen-4-one 5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanyl-2-sulfido-6-thioxo-1,3,2-diazaphosphinan-4-one Quantum electronics
4 Chromen-4-one 5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfido-6-thioxo-2-(4-methoxyphenyl)-1,3,2-diazaphosphinan-4-one High-performance materials
Key Observations:
  • Core Variations: The target compound’s cyclopenta[c]chromen core differs from the simpler chromen-4-one systems in compounds 1–3. The fused cyclopentane ring may confer enhanced rigidity or altered electronic properties compared to monocyclic chromenones.
  • Functional Groups: The target’s sulfonamide-ester group contrasts with the cyano, dithioxo, and diazaphosphinane substituents in compounds 1–4. Sulfonamides are typically associated with biological activity (e.g., enzyme inhibition), whereas phosphorus-sulfur moieties in compounds 2–4 suggest applications in catalysis or optoelectronics. The ester group in the target compound may improve bioavailability compared to the more polar sulfido/thioxo groups in analogs 2–4.

Q & A

Q. What are the common synthetic pathways for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with functionalization of the chromene core followed by coupling with the sulfonamide-propanoate moiety. Key steps include:

  • Chromene Core Formation : Cyclocondensation of substituted cyclopentanones with phenolic derivatives under acidic or basic conditions .
  • Sulfonamide Linkage : Reacting the chromene intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
  • Esterification : Coupling the sulfonamide intermediate with propanoic acid derivatives using carbodiimide-based coupling agents (e.g., DCC/DMAP) . Reaction optimization requires precise control of temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., NaH for deprotonation) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : High-resolution NMR (¹H, ¹³C, 2D-COSY) to resolve the chromene ring system and sulfonamide linkage .
  • Purity Assessment : HPLC with UV detection (λ = 254–280 nm) using C18 reverse-phase columns and acetonitrile/water gradients .
  • Crystallography : Single-crystal X-ray diffraction to determine bond angles and intermolecular interactions, particularly for polymorph identification .

Q. What structural features influence its solubility and stability?

  • Chromene Core : The 4-oxo group and conjugated π-system contribute to moderate polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) .
  • Sulfonamide Group : Hydrogen-bonding capability improves aqueous solubility but may increase hydrolysis susceptibility at extreme pH . Stability studies should monitor degradation under accelerated conditions (40°C/75% RH) via HPLC .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DoE) : Use fractional factorial designs to evaluate interactions between temperature, solvent, and catalyst loading .
  • Catalyst Screening : Test alternatives to NaH (e.g., K₂CO₃) for safer deprotonation .
  • In-line Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Q. How do structural modifications alter biological activity?

  • Substituent Effects : Replacing the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) may enhance enzyme inhibition (e.g., COX-2) but reduce bioavailability .
  • Comparative Assays : Test analogs in enzyme inhibition assays (e.g., fluorescence-based kinase screens) and correlate activity with Hammett σ values or LogP .

Q. What strategies resolve contradictions in reported biological data?

  • Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate under identical conditions (pH, cell lines) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .

Q. How can environmental stability and degradation pathways be studied?

  • Fate Analysis : Conduct OECD 301/302 biodegradation tests in soil/water systems, quantifying parent compound and metabolites via LC-MS/MS .
  • Photolysis Studies : Expose to UV light (254 nm) and monitor degradation products (e.g., sulfonic acid derivatives) .

Q. What computational methods predict its mechanism of action?

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., tyrosine kinases) based on crystallographic data .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .

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